![molecular formula C7H5IN2 B12865433 7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
7-Iodo-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 7th position of the pyrrolo[3,2-b]pyridine core structure. Pyrrolopyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 1H-pyrrolo[3,2-b]pyridine. This can be done using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine core can undergo oxidation and reduction reactions, modifying the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Catalysts such as palladium or copper are used in the presence of bases like potassium carbonate or cesium carbonate. Reactions are often performed in solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl or alkyl-aryl derivatives.
Scientific Research Applications
7-Iodo-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodo-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The pyrrolo[3,2-b]pyridine core can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities but lacking the iodine atom.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different electronic properties.
7-Azaindole: A compound with a similar core structure but different substitution patterns.
Uniqueness
7-Iodo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
7-iodo-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H |
InChI Key |
AXGVHAZPEAPDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



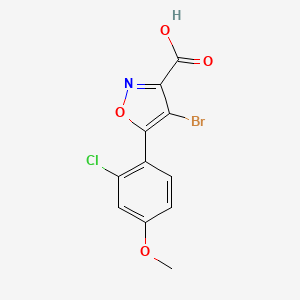
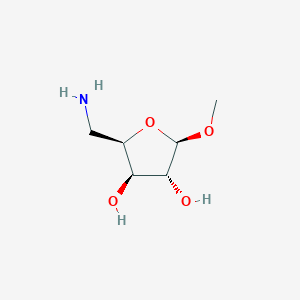
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)

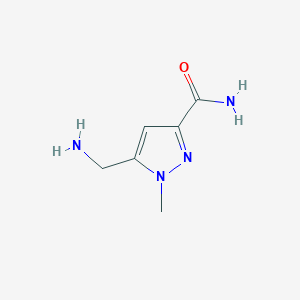
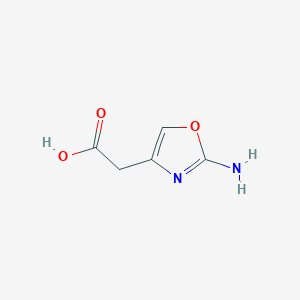
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)

![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
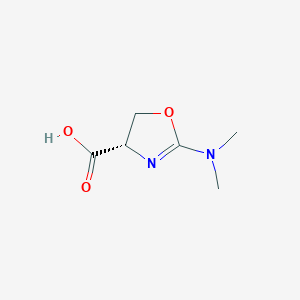
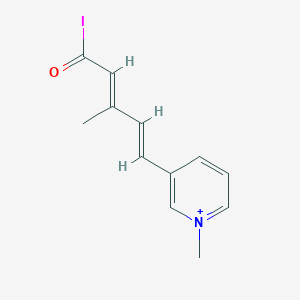
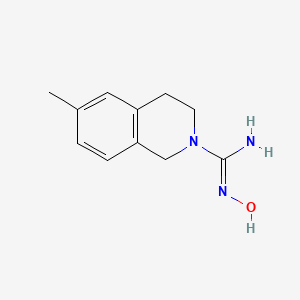
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
